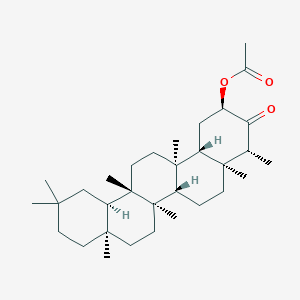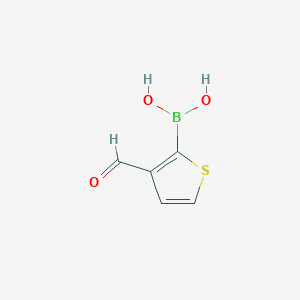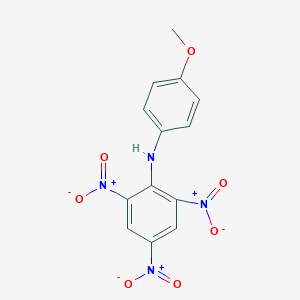
N-(4-methoxyphenyl)-2,4,6-trinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2,4,6-trinitroaniline, commonly known as MeOTAD, is an organic compound that has gained significant attention in scientific research due to its unique properties. MeOTAD is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. It has a molecular weight of 308.24 g/mol and a melting point of 156-158 °C.
Wirkmechanismus
MeOTAD acts as a hole-transport material by accepting holes from the active layer of the device and transporting them to the electrode. The mechanism of hole transport in MeOTAD has been attributed to the formation of a charge-transfer complex between MeOTAD and the active layer. This complex facilitates the transfer of holes from the active layer to MeOTAD, resulting in efficient charge transport.
Biochemische Und Physiologische Effekte
MeOTAD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that MeOTAD is not toxic to human cells and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
MeOTAD has several advantages as a hole-transport material, including its high hole mobility, good stability, and compatibility with various active layers. However, MeOTAD is relatively expensive compared to other hole-transport materials and requires careful handling due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for research on MeOTAD, including:
1. Developing new synthesis methods to improve the yield and purity of MeOTAD.
2. Studying the mechanism of charge transport in MeOTAD to gain a better understanding of its properties.
3. Investigating the use of MeOTAD in other optoelectronic devices, such as organic field-effect transistors and electrochromic devices.
4. Improving the stability and efficiency of perovskite solar cells by optimizing the use of MeOTAD as a hole-transport material.
5. Developing new derivatives of MeOTAD with improved properties for use in optoelectronic devices.
In conclusion, MeOTAD is a promising material for use in optoelectronic devices due to its excellent charge-transport properties. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
MeOTAD can be synthesized through various methods, including the reaction of 4-methoxyaniline with 2,4,6-trinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trinitrochlorobenzene in the presence of a base such as potassium carbonate. Both methods have been reported to yield MeOTAD with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MeOTAD has been extensively studied in the field of organic electronics due to its excellent charge-transport properties. It has been used as a hole-transport material in perovskite solar cells, organic light-emitting diodes, and other optoelectronic devices. MeOTAD has also been investigated as a sensitizer in dye-sensitized solar cells, where it has shown promising results.
Eigenschaften
CAS-Nummer |
16552-39-9 |
|---|---|
Produktname |
N-(4-methoxyphenyl)-2,4,6-trinitroaniline |
Molekularformel |
C13H10N4O7 |
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O7/c1-24-10-4-2-8(3-5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI-Schlüssel |
AUASAZDUSWQUKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



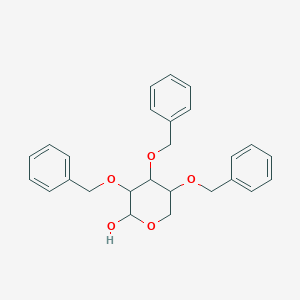
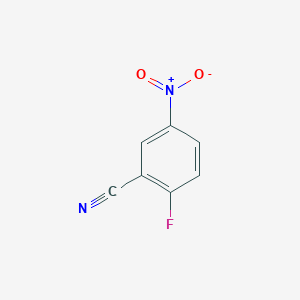
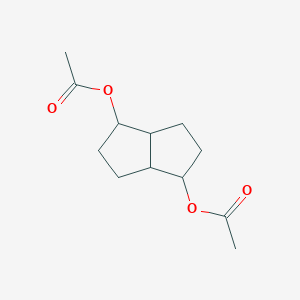
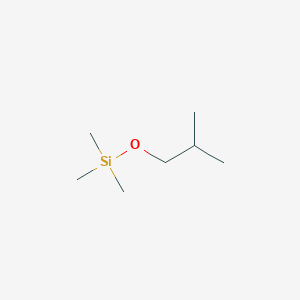
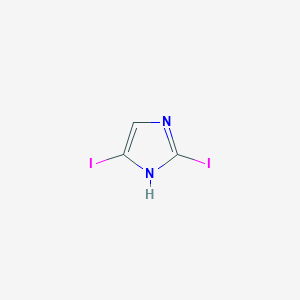
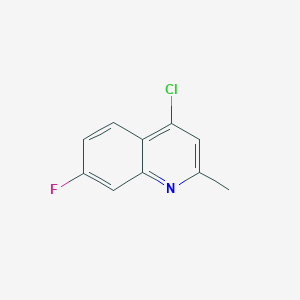
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
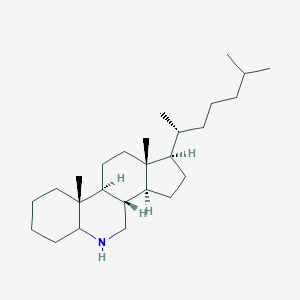
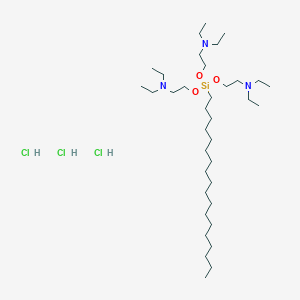
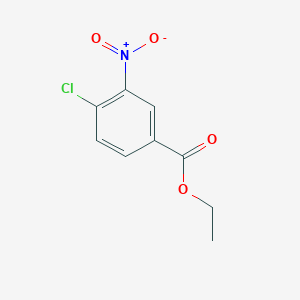
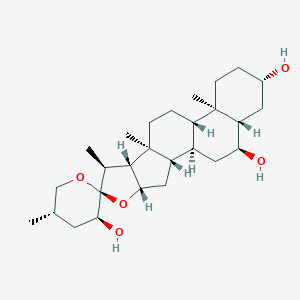
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
